molecular formula C19H23N3O4S B2970052 N-(2-ethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251698-11-9

N-(2-ethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2970052
CAS No.: 1251698-11-9
M. Wt: 389.47
InChI Key: VGFUXHNLCSBATD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule of interest in early-stage chemical and pharmacological research. This compound features a 1,2-dihydropyridin-2-one core, a privileged structure in medicinal chemistry, which is substituted at the 1-position with an N-(2-ethylphenyl)acetamide group and at the 5-position with a pyrrolidine-1-sulfonyl moiety. The integration of these distinct pharmacophores suggests potential for diverse molecular interactions. Compounds containing similar dihydropyridinone and sulfonamide motifs are frequently investigated for their biological activities and have been explored in various therapeutic areas . The presence of the sulfonyl group can influence the molecule's electronic properties and its ability to act as a hydrogen bond acceptor, which may be relevant for targeting enzyme active sites. This product is intended for use in assay development, hit-to-lead optimization, and other in vitro research applications. The specific mechanism of action, pharmacological profile, and full spectrum of applications for this compound are not yet fully characterized and represent an area for ongoing scientific investigation. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-15-7-3-4-8-17(15)20-18(23)14-21-13-16(9-10-19(21)24)27(25,26)22-11-5-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFUXHNLCSBATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O4S. Its structure features a pyrrolidine ring and a dihydropyridine moiety, contributing to its biological activity. The compound is classified as an acetamide derivative, which often exhibits significant pharmacological properties.

Anticonvulsant Properties

Research indicates that derivatives of pyridine and related compounds exhibit anticonvulsant activity. In particular, compounds similar to this compound have shown promise in treating epilepsy. For example, the compound perampanel, a noncompetitive antagonist of AMPA-type glutamate receptors, demonstrated potent anticonvulsant effects in both in vitro and in vivo models with an IC50 of 60 nM and a minimum effective dose of 2 mg/kg in seizure models .

The mechanism by which this class of compounds exerts its effects primarily involves modulation of glutamatergic neurotransmission. By acting as antagonists at AMPA receptors, these compounds can inhibit excessive neuronal excitation that leads to seizures . This mechanism is critical in the context of epilepsy and other neurological disorders where dysregulation of glutamate signaling is implicated.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticonvulsant Activity : A study highlighted the anticonvulsant potential of pyridine derivatives in maximal electroshock seizure (MES) models. Compounds were tested at various dosages (30, 100, and 300 mg/kg), revealing significant anticonvulsant effects at higher concentrations .
  • Neuroprotective Effects : Another investigation into the neuroprotective properties of similar compounds indicated that they could elevate levels of gamma-aminobutyric acid (GABA), a neurotransmitter involved in reducing neuronal excitability throughout the nervous system. This elevation suggests potential therapeutic applications in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyridine derivatives has elucidated how modifications to the chemical structure can enhance biological activity. For instance, specific substitutions on the aromatic rings significantly impacted the potency against AMPA receptors .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityMechanismReference
This compoundAnticonvulsantAMPA receptor antagonist
PerampanelAnticonvulsantNoncompetitive AMPA antagonist
Pyridine derivativesNeuroprotectiveGABA elevation

Comparison with Similar Compounds

Table 1: Comparison of Sulfonyl Substituents

Compound Sulfonyl Group Molecular Weight Molecular Formula
Target compound Pyrrolidine ~389* C19H23N3O4S (estimated)
N-[(4-methylphenyl)methyl] analog Piperidine 403.5 C20H25N3O4S
N-(2,3-dihydrobenzodioxin-6-yl) analog Piperidine 433.5 C20H23N3O6S

*Estimated based on structural comparison.

Aromatic Acetamide Substituent Effects

The 2-ethylphenyl group in the target compound contrasts with substituents in analogs:

  • 4-Chlorophenylmethyl (): The electron-withdrawing chlorine substituent in N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (MW: 423.9) increases polarity and may influence halogen-bonding interactions .
  • Dihydrobenzodioxin (): The fused oxygen-containing ring in N-(2,3-dihydro-1,4-benzodioxin-6-yl) analog introduces additional hydrogen-bond acceptors, which could improve aqueous solubility but complicate synthetic accessibility .

Table 2: Substituent Impact on Properties

Compound Aromatic Substituent Key Effects
Target compound 2-Ethylphenyl High lipophilicity, steric bulk
4-Methylphenylmethyl Moderate solubility, low steric hindrance
4-Chlorophenylmethyl Enhanced polarity, halogen bonding

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